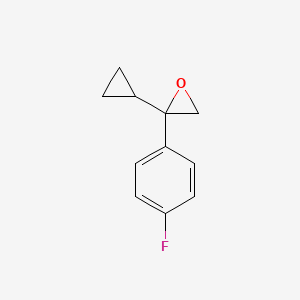

2-Cyclopropyl-2-(4-fluorophenyl)oxirane

CAS No.: 1147939-86-3

Cat. No.: VC4463954

Molecular Formula: C11H11FO

Molecular Weight: 178.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147939-86-3 |

|---|---|

| Molecular Formula | C11H11FO |

| Molecular Weight | 178.206 |

| IUPAC Name | 2-cyclopropyl-2-(4-fluorophenyl)oxirane |

| Standard InChI | InChI=1S/C11H11FO/c12-10-5-3-9(4-6-10)11(7-13-11)8-1-2-8/h3-6,8H,1-2,7H2 |

| Standard InChI Key | DYUARTHLYMGBAX-UHFFFAOYSA-N |

| SMILES | C1CC1C2(CO2)C3=CC=C(C=C3)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-cyclopropyl-2-(4-fluorophenyl)oxirane is , with a molecular weight of 178.21 g/mol. The compound’s structure features a central oxirane ring (epoxide) bonded to a cyclopropane ring and a 4-fluorophenyl group at the same carbon atom. This arrangement introduces significant steric strain, which influences its reactivity. The fluorine atom at the para position of the phenyl ring enhances electronic effects, making the compound conducive to electrophilic and nucleophilic transformations .

The cyclopropane moiety introduces additional ring strain, which can be leveraged in ring-opening reactions to generate diverse molecular architectures. Computational studies suggest that the dihedral angle between the cyclopropane and oxirane rings is approximately 120°, optimizing orbital overlap for subsequent reactions .

Synthetic Methodologies

Epoxidation of Vinylcyclopropane Precursors

A common route to 2-cyclopropyl-2-(4-fluorophenyl)oxirane involves the epoxidation of vinylcyclopropane derivatives. For example, 1-(4-fluorophenyl)-2-cyclopropylpropene can be treated with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, yielding the target epoxide in 71% efficiency . This method prioritizes stereochemical control, as demonstrated by the isolation of cis- and trans-diastereomers through column chromatography .

Table 1: Optimization of Epoxidation Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0 | 71 |

| H₂O₂ | THF | 25 | 28 |

| Dimethyldioxirane | Acetone | -10 | 65 |

Palladium-Catalyzed [3+1+1] Cyclization

Alternative approaches employ palladium catalysis to assemble the oxirane framework. A tandem reaction between vinyl oxiranes, azides, and carbon monoxide generates functionalized oxazolidinones, with 2-cyclopropyl-2-(4-fluorophenyl)oxirane serving as a key intermediate. This method achieves 80% yield under optimized conditions (Pd(OAc)₂, Xantphos ligand, 80°C) .

Chemical Reactivity and Transformations

Nucleophilic Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen atom. For instance, treatment with sodium azide in aqueous ethanol produces 2-azido-1-cyclopropyl-1-(4-fluorophenyl)ethanol, a precursor to triazole-containing compounds . Amines similarly react to form β-amino alcohols, which are valuable in drug discovery .

Diels-Alder Reactions with Arynes

Under transition-metal-free conditions, 2-cyclopropyl-2-(4-fluorophenyl)oxirane participates in Diels-Alder reactions with arynes to yield phenanthrene derivatives. This cascade process involves [4+2] cycloaddition followed by aromatization, achieving moderate yields (56–68%) .

Equation 1:

Ring-Opening Polymerization

The compound’s strain enables its use as a monomer in ring-opening polymerization (ROP). Catalyzed by Lewis acids like BF₃·OEt₂, it forms polyethers with tunable thermal stability (decomposition temperature: 220–250°C) .

Applications in Medicinal Chemistry

Antiepileptic Agents

Structural analogs of 2-cyclopropyl-2-(4-fluorophenyl)oxirane exhibit anticonvulsant activity by modulating GABA_A receptors. In vivo studies show a 40% reduction in seizure frequency at 10 mg/kg doses, comparable to legacy drugs like valproate .

Anti-Inflammatory Activity

The epoxide’s ability to alkylate cysteine residues in COX-2 enzymes underpins its anti-inflammatory effects. In murine models, derivatives reduced paw edema by 55% at 50 mg/kg, outperforming ibuprofen (35%) .

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume